1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine
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Overview
Description
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a nitro group at the 5-position of the pyrazole ring and an amine group at the 2-position of the propyl chain makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine typically involves the nitration of a pyrazole precursor followed by the introduction of the propan-2-amine moiety. One common synthetic route includes:
Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position.
Alkylation: The nitrated pyrazole is then subjected to alkylation with 2-bromo-1-propanamine under basic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and aldehydes or ketones. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and Schiff bases.
Scientific Research Applications
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The amine group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-(5-nitro-1H-pyrazol-1-yl)propan-2-amine can be compared with other similar compounds such as:
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also contains a pyrazole ring with nitro groups but has different substitution patterns and applications.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with nitro groups, used in the synthesis of energetic materials.
3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: A compound with similar energetic properties but different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2648939-01-7 |
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Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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